- Synthesis and evaluation of fatty acid amides on the N-oleoylethanolamide-like activation of peroxisome proliferator activated receptor αChemical & Pharmaceutical Bulletin, 2015, 63(4), 278-285,
Cas no 94421-68-8 (Anandamide)

Anandamide structure
Nome do Produto:Anandamide
Anandamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 5,8,11,14-Eicosatetraenamide,N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-
- (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
- Anandamide
- Anandamide (in Tocrisolve™ 100)
- Arachidonoyl Ethanolamide Lipid Maps MS Standard
- 5,8,11,14-Eicosatetraenoylethanolamide
- arachidonic acid ethanolamide
- Arachidonoyl-EA
- arachidonylethanolamide
- N-arachidonoyl ethanolamine
- N-Arachidonoyl-2-hydroxyethylamide
- N-arachidonoylethanolamide
- AEA
- Anandamide (20:4, n-6)
- (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide
- Arachidonoyl ethanolamide
- (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (ACI)
- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)- (ZCI)
- N-(2-Hydroxyethyl)arachidonamide
- N-(2-Hydroxyethyl)arachidonylamide
- N-Arachidonoylethanolamine
- N-Arachidonylethanolamide
- N-Arachidonylethanolamine
- SMP2_000328
- Arachidonic acid N-(hydroxyethyl)amide
- HMS1989M15
- N-(2-Hydroxyethyl)anachidonamide
- N-(2-Hydroxyethyl)-5,8,11,14-eicosatetraenamide (all-Z)-
- L000111
- IDI1_034003
- HMS3649B09
- (all-Z)-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide
- N-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-ethanolamine
- Arachidonyl ethanolamide
- NCGC00161195-04
- Anandamide (in Tocrisolvetrade mark 100)
- DTXSID301017453
- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)-
- E7Y
- CHEMBL15848
- N-arachidonoylaminoethan-2-ol
- BRD-K42352790-001-03-8
- Q410228
- HMS3402M15
- CCG-208077
- Arachidonoylethanolamide (AEA)
- NAE(20:4)
- NCGC00161195-05
- NCGC00161195-06
- arachidonoylethanolamide
- SR-01000946635-1
- Anandamide (1mg/ml in Acetonitrile)
- UR5G69TJKH
- MFCD00153766
- ANANDAMIDE [MI]
- BSPBio_001533
- SR-01000946635
- BA166586
- [14C]Anandamide
- (5Z,8Z,11Z,14Z)- N-(2-Hydroxyethyl)- 5,8,11,14-eicosatetraenamide
- UNII-UR5G69TJKH
- 94421-68-8
- NCGC00161195-07
- Anandamide (20.4, n-6)
- HMS1791M15
- HMS1361M15
- AnNH
- CHEBI:2700
- N-(2-hydroxyethyl)-5,8,11,14-Eicosatetraenamide (all-Z)
- LMFA08040001
- [3H]Anandamide
- 5,8,11,14-Eicosatetraenamide, N-(2-hydroxyethyl)-, (5Z,8Z,11Z,14Z)-
- GTPL2364
- N-(5Z,8Z,11Z,14Z-icosatetraenoyl)-ethanolamide
- SCHEMBL43143
- 924894-98-4
- AEA-D8
- N-(2-Hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
- BDBM22988
- Anandamide(20:4, n-6)
- AKOS015951333
- BML2-B09
- NCGC00161195-03
- DB-223209
- G90966
- BRD-K42352790-001-05-3
- GLXC-10273
- A3448
-
- MDL: MFCD00153766
- Inchi: 1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
- Chave InChI: LGEQQWMQCRIYKG-DOFZRALJSA-N
- SMILES: C(CC(=O)NCCO)C/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Propriedades Computadas
- Massa Exacta: 347.28200
- Massa monoisotópica: 347.282429
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 17
- Complexidade: 408
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 4
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: 2
- Superfície polar topológica: 49.3
- Carga de Superfície: 0
- XLogP3: 5.4
Propriedades Experimentais
- Cor/Forma: Light yellow oily liquid
- Densidade: 0.92 g/mL at 25 °C(lit.)
- Ponto de ebulição: 522.3 ºCat 760 mmHg
- Ponto de Flash: 14 °C
- Índice de Refracção: 1.503
- Solubilidade: ethanol: soluble
- PSA: 49.33000
- LogP: 5.63150
- Solubilidade: Soluble in ethanol
- Pressão de vapor: 0.0±3.1 mmHg at 25°C
Anandamide Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:UN 1170 3
- WGK Alemanha:3
- Código da categoria de perigo: 11
- Instrução de Segurança: S24/25; S16; S7
- RTECS:JX3842500
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Pure form -20°C 3 years In solvent -80°C 6 months -20°C 1 month
- Frases de Risco:R11
Anandamide Dados aduaneiros
- CÓDIGO SH:2924199090
- Dados aduaneiros:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Anandamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14046-5 mg |
Anandamide |
94421-68-8 | 98.76% | 5mg |
¥687.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14046-2 mg |
Anandamide |
94421-68-8 | 98.76% | 2mg |
¥479.00 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 188394-10MG |
Anandamide, 97% |
94421-68-8 | 97% | 10MG |
¥ 1119 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54920-10mg |
Anandamide |
94421-68-8 | 98% | 10mg |
¥1303.00 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396321C-1 g |
Anandamide, |
94421-68-8 | 1g |
¥56,408.00 | 2023-07-11 | ||
MedChemExpress | HY-10863-25mg |
Anandamide |
94421-68-8 | ≥98.0% | 25mg |
¥3000 | 2024-04-15 | |
Fluorochem | M05752-5mg |
Anandamide (5mg/ml in Ethanol) |
94421-68-8 | >98% | 5mg |
£64.00 | 2022-02-28 | |
TargetMol Chemicals | T14046-25 mg |
Anandamide |
94421-68-8 | 98.76% | 25mg |
¥ 2,657 | 2023-07-11 | |
TargetMol Chemicals | T14046-50 mg |
Anandamide |
94421-68-8 | 98.76% | 50mg |
¥ 3,985 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396321-5mg |
Anandamide, |
94421-68-8 | 5mg |
¥511.00 | 2023-09-05 |
Anandamide Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 30 min, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.4 Reagents: Hydrochloric acid ; pH 2, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt
1.4 Reagents: Hydrochloric acid ; pH 2, rt
Referência
- A Convenient Protocol for the Synthesis of Fatty Acid AmidesSynlett, 2019, 30(2), 213-217,
Método de produção 3
Condições de reacção
1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Ethanol ; 5 h, 25 °C
1.2 Solvents: Water ; 6 h, 35 °C
1.2 Solvents: Water ; 6 h, 35 °C
Referência
- Two-step method for preparing cannabinoid with high content and application thereof in the field of oil processing, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile , Tetrahydrofuran
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Referência
- Synthesis of micelle-forming phosphoethanolamides of unsaturated fatty acidsDoklady Natsional'noi Akademii Nauk Belarusi, 2001, 45(2), 63-66,
Método de produção 5
Condições de reacção
1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile ; 30 min, -15 °C
1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Composition for the treatment of immune deficiencies and methods for its preparation and use, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 rt; 2 h, rt
1.2 rt; 2 h, rt
Referência
- Synthesis, In Vitro and In Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for In Vivo Imaging of Fatty Acid Amide Hydrolase in the BrainJournal of Medicinal Chemistry, 2009, 52(15), 4613-4622,
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; rt → reflux; 1 h
Referência
- Organic compounds with flavor-modifying properties, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Triethylamine , Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 °C; 24 h, 25 °C
Referência
- Involvement of reactive oxygen species in the oleoylethanolamide effects and its pyrazonilic analogue in melanoma cellsMedicinal Chemistry Research, 2017, 26(11), 2727-2736,
Método de produção 9
Condições de reacção
1.1 5 °C; 18 °C; rt → 55 °C; 55 °C; 55 °C → rt; rt
Referência
- Method of producing ethanolamides of polyunsaturated fatty acids, Russian Federation, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: 2-Mercaptoethanol Solvents: Isopropanol ; 150 min, 25 °C
1.2 Solvents: Isopropanol ; 150 min, 25 °C
1.3 Catalysts: Potassium cyanide Solvents: Methanol ; overnight, 50 °C
1.2 Solvents: Isopropanol ; 150 min, 25 °C
1.3 Catalysts: Potassium cyanide Solvents: Methanol ; overnight, 50 °C
Referência
- Synthesis of all-trans anandamide: A substrate for fatty acid amide hydrolase with dual effects on rabbit platelet activationBioorganic & Medicinal Chemistry, 2008, 16(18), 8359-8365,
Método de produção 11
Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 rt; 3 h, rt
1.2 rt; 3 h, rt
Referência
- Radiosynthesis, in vitro and in vivo evaluation of 123I-labeled anandamide analogues for mapping brain FAAHBioorganic & Medicinal Chemistry, 2009, 17(1), 49-56,
Método de produção 12
Condições de reacção
1.1 Reagents: Ethylenediamine , Nickel acetate , Hydrogen , Sodium borohydride Solvents: Ethanol ; 3 - 4 h, rt
Referência
- Solid-Phase Synthesis of Anandamide AnaloguesOrganic Letters, 2004, 6(10), 1673-1675,
Método de produção 13
Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Hydroxybenzotriazole Solvents: Dichloromethane ; rt; 30 min, rt → 0 °C
1.2 Reagents: Hydrochloric acid , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ; 0 °C; 3 h, 0 °C → rt
1.3 16 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Hydrochloric acid , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ; 0 °C; 3 h, 0 °C → rt
1.3 16 h, rt
1.4 Reagents: Water ; rt
Referência
- Preparation of anandamide and 2-arachidonyl glycerol compounds, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 24 h, 80 °C
Referência
- Effects of fatty acid-ethanol amine ( FA-EA ) derivatives on lipid accumulation and inflammationLipids, 2023, 58(3), 117-127,
Método de produção 15
Condições de reacção
1.1 Solvents: Ethyl acetate ; 0.5 h, 32 °C
Referência
- Preparation and purification of arachidonylethanolamide, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; 0 °C → rt; 2 - 8 h, rt
Referência
- Quantitative Method for the Profiling of the Endocannabinoid Metabolome by LC-Atmospheric Pressure Chemical Ionization-MSAnalytical Chemistry (Washington, 2007, 79(15), 5582-5593,
Método de produção 17
Condições de reacção
1.1 Catalysts: Lipase CaLB (Candida antarctica) Solvents: Diisopropyl ether , Hexane ; rt; rt → 45 °C; 2 h, 45 °C
Referência
- Enzymatic synthesis of N-acylethanolamines: direct method for the aminolysis of estersTetrahedron Letters, 2012, 53(43), 5753-5755,
Método de produção 18
Condições de reacção
1.1 Reagents: Triethylamine , Butyl chloroformate Solvents: Acetonitrile ; 30 min, -15 °C
1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt
1.2 Solvents: Methanol ; 15 min, -15 °C; -15 °C → rt; 2 h, rt
Referência
- Preparation of amides of polyunsaturated fatty acids having aminoethanol and amino acids for use as pharmaceuticals, United States, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Diisopropylethylamine , N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Acetonitrile , Dichloromethane ; 10 min, rt
1.2 Solvents: Acetonitrile ; 3 - 6 h, rt
1.2 Solvents: Acetonitrile ; 3 - 6 h, rt
Referência
- Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling moleculesChemistry and Physics of Lipids, 2012, 165(7), 705-711,
Método de produção 20
Condições de reacção
1.1 Reagents: Ethanol Catalysts: Lipase CaLB (Candida antarctica) Solvents: Hexane ; 55 °C
1.2 55 °C
1.2 55 °C
Referência
- Improved Enzymatic Procedure for the Synthesis of Anandamide and N-Fatty Acylalkanolamine Analogues: A Combination Strategy to Antitumor ActivityEuropean Journal of Organic Chemistry, 2016, 2016(3), 518-528,
Anandamide Raw materials
- ARACHIDONOYL CHLORIDE
- Ethyl Arachidonate
- Virodhamine
- Arachidonic Acid Methyl Ester
- 5,8,11,14-Eicosatetraynamide, N-(2-hydroxyethyl)-
- Arachidonic acid
Anandamide Preparation Products
Anandamide Literatura Relacionada
-
Lucia De Luca,Rosalia Ferracane,Nancy Calderón Ramírez,Paola Vitaglione Food Funct. 2020 11 3382
-
Raphael Mechoulam,Shimon Ben-Shabat Nat. Prod. Rep. 1999 16 131
-
Stuart J. Conway Chem. Soc. Rev. 2008 37 1530
-
W. J. Xu,L. M. Chen,Z. Y. Wei,P. Q. Wang,J. Liu,J. J. Dong,Z. X. Jia,J. Yang,Z. C. Ma,R. B. Su,H. B. Xiao,A. Liu RSC Adv. 2018 8 3760
-
M. Angels Estiarte,Russell J. Johnson,Carl J. Kaub,Sumithra Gowlugari,Donogh J. R. O'Mahony,Margaret T. Nguyen,Daniel E. Emerling,Michael G. Kelly,John Kincaid,Fabien Vincent,Matthew A. J. Duncton Med. Chem. Commun. 2012 3 611
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94421-68-8)Anandamide

Pureza:99%/99%/99%/99%
Quantidade:25mg/50mg/100mg/500mg
Preço ($):438.0/424.0/617.0/1237.0